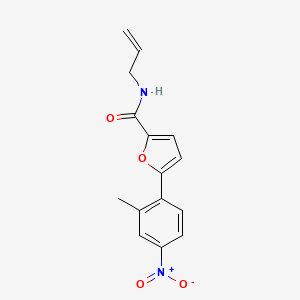![molecular formula C22H22O3 B5233366 4-butyl-7-[(3-phenyl-2-propen-1-yl)oxy]-2H-chromen-2-one](/img/structure/B5233366.png)
4-butyl-7-[(3-phenyl-2-propen-1-yl)oxy]-2H-chromen-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-butyl-7-[(3-phenyl-2-propen-1-yl)oxy]-2H-chromen-2-one is a flavonoid compound that has been extensively studied for its potential therapeutic benefits. This compound is known to possess a variety of biological activities, including antioxidant, anti-inflammatory, anti-cancer, and neuroprotective effects.
作用機序
The mechanism of action of 4-butyl-7-[(3-phenyl-2-propen-1-yl)oxy]-2H-chromen-2-one is not fully understood. However, it is believed that this compound exerts its biological effects by modulating various signaling pathways in the body. For example, it has been shown to inhibit the activity of NF-κB, a transcription factor that is involved in the regulation of inflammation and cancer. It has also been shown to activate the Nrf2/ARE pathway, which is involved in the regulation of antioxidant defense.
Biochemical and Physiological Effects:
4-butyl-7-[(3-phenyl-2-propen-1-yl)oxy]-2H-chromen-2-one has been shown to possess a variety of biochemical and physiological effects. It has been shown to possess antioxidant activity, which is believed to be due to its ability to scavenge free radicals and inhibit lipid peroxidation. It has also been shown to possess anti-inflammatory activity, which is believed to be due to its ability to inhibit the activity of pro-inflammatory cytokines and enzymes. In addition, this compound has been shown to possess anti-cancer activity, which is believed to be due to its ability to induce apoptosis and inhibit cell proliferation.
実験室実験の利点と制限
One advantage of using 4-butyl-7-[(3-phenyl-2-propen-1-yl)oxy]-2H-chromen-2-one in lab experiments is that it is relatively easy to synthesize and purify. In addition, this compound has been extensively studied, and its biological activities are well characterized. However, one limitation of using this compound in lab experiments is that its mechanism of action is not fully understood, which makes it difficult to design experiments that target specific pathways.
将来の方向性
There are many future directions for research on 4-butyl-7-[(3-phenyl-2-propen-1-yl)oxy]-2H-chromen-2-one. One possible direction is to investigate its potential as a therapeutic agent for various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. Another possible direction is to investigate its mechanism of action in more detail, with the goal of identifying specific signaling pathways that can be targeted for therapeutic benefit. Finally, future research could focus on developing new synthetic methods for this compound, with the goal of improving its yield and purity.
合成法
The synthesis of 4-butyl-7-[(3-phenyl-2-propen-1-yl)oxy]-2H-chromen-2-one involves the reaction of 4-hydroxycoumarin with 3-phenylprop-2-en-1-ol in the presence of a catalytic amount of p-toluenesulfonic acid. The reaction is carried out under reflux conditions in acetonitrile, and the product is obtained in good yield after purification by column chromatography.
科学的研究の応用
4-butyl-7-[(3-phenyl-2-propen-1-yl)oxy]-2H-chromen-2-one has been studied extensively for its potential therapeutic benefits. This compound has been shown to possess antioxidant, anti-inflammatory, anti-cancer, and neuroprotective effects. It has also been studied for its potential to treat various diseases, including cancer, Alzheimer's disease, and Parkinson's disease.
特性
IUPAC Name |
4-butyl-7-[(E)-3-phenylprop-2-enoxy]chromen-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22O3/c1-2-3-11-18-15-22(23)25-21-16-19(12-13-20(18)21)24-14-7-10-17-8-5-4-6-9-17/h4-10,12-13,15-16H,2-3,11,14H2,1H3/b10-7+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMOMFFXCPUKKBK-JXMROGBWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC(=O)OC2=C1C=CC(=C2)OCC=CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC1=CC(=O)OC2=C1C=CC(=C2)OC/C=C/C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-butyl-7-{[(2E)-3-phenylprop-2-en-1-yl]oxy}-2H-chromen-2-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2,6-di-tert-butyl-4-[2-(3-iodophenyl)-1H-benzimidazol-1-yl]phenol](/img/structure/B5233283.png)
![2-{3-oxo-1-[3-(trifluoromethyl)benzyl]-2-piperazinyl}-N-[2-(2-pyrazinyl)ethyl]acetamide](/img/structure/B5233296.png)
![11-(3-bromo-4-fluorophenyl)-3-phenyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5233303.png)

![3-bromo-N-{2-[(2,4-dichlorobenzyl)thio]ethyl}-4-methoxybenzenesulfonamide](/img/structure/B5233321.png)
![(3aS*,6aR*)-N-cyclohexyl-3-(2-methoxybenzyl)-2-oxohexahydro-5H-pyrrolo[3,4-d][1,3]oxazole-5-carboxamide](/img/structure/B5233331.png)
![4-{[(4-chlorophenyl)thio]methyl}-N-{2-[(2-furylmethyl)thio]ethyl}benzamide](/img/structure/B5233354.png)
![methyl 3-[(2-fluorobenzoyl)amino]-4-methylbenzoate](/img/structure/B5233361.png)
![N~2~-[(2-nitrophenyl)sulfonyl]-N~2~-phenyl-N~1~-(2-phenylethyl)glycinamide](/img/structure/B5233374.png)
![N-methyl-N-[2-(4-morpholinyl)ethyl]-2-[4-(trifluoromethyl)phenyl]-1,3-benzoxazole-5-carboxamide](/img/structure/B5233377.png)
![(3S*,4S*)-1-[(1,3-diphenyl-1H-pyrazol-4-yl)methyl]-4-(4-morpholinyl)-3-pyrrolidinol](/img/structure/B5233379.png)

![N-butyl-2-[(4-{[(4-methylphenyl)sulfonyl]amino}benzoyl)amino]benzamide](/img/structure/B5233389.png)
